molecular formula C11H12ClNO2 B1592360 N-(2-Chloro-6-methylphenyl)-3-oxobutanamide CAS No. 91089-62-2

N-(2-Chloro-6-methylphenyl)-3-oxobutanamide

Cat. No.: B1592360
CAS No.: 91089-62-2
M. Wt: 225.67 g/mol
InChI Key: NRVXULLHSFITHB-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-methylphenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted phenyl group attached to a butanamide backbone

Properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7-4-3-5-9(12)11(7)13-10(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVXULLHSFITHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602996
Record name N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91089-62-2
Record name N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme Overview

  • Starting materials: 2-chloro-6-methylaniline and acetoacetyl chloride (or equivalent acetoacetylating agent)
  • Reaction type: Nucleophilic acyl substitution (amide bond formation)
  • Catalysts/Base: A base such as pyridine or triethylamine is used to neutralize the hydrochloric acid formed and to drive the reaction towards completion.
  • Solvent: Common solvents include dichloromethane, chloroform, or ethyl acetate.
  • Temperature: Typically conducted at 0°C to room temperature to control reaction rate and minimize side reactions.

Detailed Preparation Methods

Conventional Heating Method

This classical approach involves stirring the aniline derivative with the acylating agent in the presence of a base at ambient or slightly elevated temperature.

  • Procedure:

    • Dissolve 2-chloro-6-methylaniline in anhydrous solvent.
    • Add pyridine or triethylamine as a base.
    • Slowly add acetoacetyl chloride dropwise under stirring at 0°C.
    • Allow the reaction mixture to warm to room temperature and stir for several hours (2–4 h).
    • Monitor reaction progress by thin-layer chromatography (TLC).
    • Upon completion, quench the reaction with water, extract the organic layer, dry over anhydrous sodium sulfate, and purify by recrystallization or chromatography.
  • Advantages:

    • Well-established, straightforward.
    • Good yields (typically 70–85%).
  • Limitations:

    • Longer reaction times.
    • Requires careful temperature control to avoid side reactions.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the preparation of N-alkyl acetoacetamides, a class which includes this compound analogs.

  • Procedure:

    • Mix 2-chloro-6-methylaniline, acetoacetyl chloride (or equivalent), and base in a microwave-compatible solvent (e.g., water or ethanol).
    • Irradiate in a microwave reactor at approximately 150°C for 5–10 minutes under controlled pressure.
    • After completion, cool the mixture, acidify if necessary, extract, dry, and purify.
  • Advantages:

    • Significant reduction in reaction time (minutes vs. hours).
    • Often improved yields and purity.
    • Environmentally friendly due to reduced solvent use and energy consumption.
  • Research Example:

    • A study on N-alkyl acetoacetamides preparation demonstrated microwave heating at 150°C for 5 minutes yielding high purity products after simple workup and silica gel purification.

Alternative Acylating Agents and Conditions

  • Use of Ethyl Acetoacetate: In some cases, ethyl acetoacetate can be reacted with the aniline derivative under acidic or basic catalysis to form the amide after subsequent hydrolysis steps.
  • Catalytic Systems: Potassium carbonate (K2CO3) has been used as a base in aqueous media to facilitate the reaction under reflux conditions, providing a greener alternative.

Purification and Characterization

  • Purification: Typically performed by recrystallization from ethyl acetate or by column chromatography using silica gel.
  • Characterization: Confirmed by melting point determination, FTIR spectroscopy (amide NH stretch ~3300 cm⁻¹, carbonyl stretch ~1700 cm⁻¹), ¹H-NMR, and elemental analysis.

Summary Table of Preparation Methods

Method Reaction Conditions Advantages Typical Yield (%) References
Conventional Heating 0°C to RT, pyridine/triethylamine, 2–4 h Simple, well-established 70–85
Microwave-Assisted Synthesis 150°C, 5–10 min, microwave reactor Rapid, energy-efficient, high yield 80–90
Aqueous Reflux with K2CO3 Reflux in water, K2CO3 base, 2 h Green chemistry approach Moderate to high
Ethyl Acetoacetate Route Acid/base catalysis, hydrolysis steps Alternative acyl source Variable

Research Findings and Notes

  • The presence of electron-withdrawing chloro and electron-donating methyl substituents on the phenyl ring influences the nucleophilicity of the amine and the reactivity towards acylation.
  • Microwave-assisted methods have shown to provide cleaner reactions with fewer side products, facilitating easier purification.
  • The choice of base and solvent critically affects the reaction rate and yield.
  • Acidification post-reaction (e.g., with 6M HCl) is often necessary to protonate and extract the product efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloro-6-methylphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(2-Chloro-6-methylphenyl)-3-oxobutanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or its role in drug development.

    Industry: It can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-methylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Chloro-6-methylphenyl)-3-oxobutanamide can be compared with other similar compounds, such as:

  • N-(2-Chloro-6-methylphenyl)-2-methyl-3-nitrobenzamide
  • N-(2-Chloro-6-methylphenyl)-4-methyl-3-nitrobenzamide
  • N-(3-Chloro-4-methylphenyl)-2-methyl-3-nitrobenzamide

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications

Biological Activity

N-(2-Chloro-6-methylphenyl)-3-oxobutanamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₂ClNO₂
  • Molecular Weight : Approximately 225.67 g/mol
  • Structural Features : The compound features a chloro substituent on the aromatic ring and a ketone functional group adjacent to the amide, enhancing its reactivity and biological activity.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, leading to various biological effects. The exact pathways can vary based on the biological context.
  • Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, effective against various bacterial strains.

Biological Activities

  • Antimicrobial Properties :
    • Studies have shown that this compound demonstrates significant antibacterial activity against pathogens such as Staphylococcus aureus and Chromobacterium violaceum .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its potential anti-inflammatory properties, which may be beneficial in treating conditions associated with chronic inflammation.
  • Antitumor Activity :
    • Research indicates that compounds structurally related to this compound exhibit antiproliferative effects on cancer cell lines, suggesting potential applications in oncology .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Staphylococcus aureus,
Anti-inflammatoryPotential therapeutic effects in inflammation
AntitumorInhibitory effects on cancer cell proliferation

Case Study: Antitumor Mechanism

A study investigating the antitumor activity of related compounds revealed that they induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase. This mechanism involves upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to increased apoptosis rates in treated cells .

Future Directions for Research

While preliminary findings are promising, further research is necessary to elucidate the full spectrum of biological activities and mechanisms of action associated with this compound. Areas for future investigation include:

  • Pharmacokinetics and Toxicity : Understanding how the compound behaves in vivo, including absorption, distribution, metabolism, and excretion.
  • Structural Optimization : Investigating analogs with modified structures to enhance efficacy and reduce potential side effects.
  • Clinical Trials : Conducting clinical studies to assess therapeutic efficacy in humans.

Q & A

Synthesis and Characterization

Basic Question: Q. What are the standard synthetic routes for N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, and how do reaction conditions influence yield and purity? Methodological Answer: The compound is typically synthesized via condensation of 2-chloro-6-methylaniline with ethyl acetoacetate under acidic conditions. Key steps include:

  • Reaction Mechanism: Formation of an intermediate imine, followed by hydrolysis to yield the amide.
  • Optimization: Solvent choice (e.g., ethanol), catalyst (e.g., HCl), and temperature control (60–80°C) significantly impact yield. Prolonged heating may degrade the product, reducing purity .
  • Purity Analysis: Post-synthesis purification via recrystallization (e.g., using water or ethanol) is critical. Monitor by HPLC or TLC to confirm absence of unreacted aniline or byproducts .

Advanced Question: Q. How can computational modeling (e.g., DFT) guide the optimization of synthetic pathways for halogenated oxobutanamides? Methodological Answer: Density Functional Theory (DFT) predicts energy barriers for intermediate steps, identifying rate-limiting stages (e.g., imine formation vs. hydrolysis). For example:

  • Transition State Analysis: Evaluate steric effects from the chloro-methyl substituent on the phenyl ring, which may hinder nucleophilic attack during condensation.
  • Solvent Effects: Simulate solvent polarity to optimize protonation steps. Ethanol’s moderate polarity balances reactivity and solubility .

Structural and Spectroscopic Analysis

Basic Question: Q. Which spectroscopic techniques are most effective for confirming the structure of this compound? Methodological Answer:

  • NMR: 1^1H NMR confirms the presence of the methyl group (δ ~2.3 ppm), aromatic protons (δ ~7.0–7.5 ppm), and carbonyl resonances (δ ~170–175 ppm). 13^{13}C NMR distinguishes the ketone (δ ~200 ppm) and amide (δ ~165 ppm) .
  • IR: Strong absorption at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) .

Advanced Question: Q. How can crystallographic data resolve ambiguities in spectroscopic assignments for halogenated amides? Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles. For example:

  • Torsional Angles: The dihedral angle between the phenyl ring and amide plane influences electronic conjugation, detectable via SC-XRD but ambiguous in NMR .
  • Halogen Interactions: Crystallography reveals Cl···H hydrogen bonds, which may explain solubility trends or aggregation in biological assays .

Biological Activity and Mechanistic Studies

Basic Question: Q. What in vitro assays are suitable for evaluating the antimicrobial activity of this compound? Methodological Answer:

  • Minimum Inhibitory Concentration (MIC): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution with resazurin as a viability indicator .
  • Structure-Activity Relationship (SAR): Compare with analogs (e.g., N-(3-chloro-2-methylphenyl)-3-oxobutanamide) to assess positional effects of chlorine on activity .

Advanced Question: Q. How can molecular docking elucidate the mechanism of enzyme inhibition by this compound? Methodological Answer:

  • Target Identification: Docking into bacterial enoyl-ACP reductase (FabI) reveals interactions between the chloro-methyl group and hydrophobic pockets.
  • Free Energy Calculations: MM-GBSA estimates binding affinity, correlating with MIC data. Chlorine’s electronegativity may enhance hydrogen bonding with catalytic residues .

Data Contradictions and Reproducibility

Basic Question: Q. Why might biological activity data for this compound vary across studies? Methodological Answer:

  • Purity Discrepancies: Impurities (e.g., unreacted aniline) can skew results. Validate purity via LC-MS and elemental analysis .
  • Assay Conditions: Variations in pH, serum content, or solvent (e.g., DMSO concentration) affect compound stability and bioavailability .

Advanced Question: Q. How can meta-analysis resolve contradictions in reported IC50_{50} values for enzyme inhibition? Methodological Answer:

  • Data Normalization: Adjust for differences in assay protocols (e.g., substrate concentration, incubation time).
  • Multivariate Regression: Identify confounding variables (e.g., chloride ion concentration) that modulate inhibitory potency .

Comparative Studies and Applications

Basic Question: Q. How does the chlorine substituent’s position influence biological activity compared to structural analogs? Methodological Answer:

  • SAR Table:
CompoundChlorine PositionMIC (µg/mL) S. aureus
N-(2-Chloro-6-methylphenyl)-3-oxo2-Cl, 6-CH38.2
N-(3-Chloro-2-methylphenyl)-3-oxo3-Cl, 2-CH332.5

The 2-chloro-6-methyl configuration enhances steric complementarity with bacterial targets .

Advanced Question: Q. What strategies mitigate off-target effects in cell-based studies of halogenated amides? Methodological Answer:

  • Proteomics Profiling: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies unintended protein interactions.
  • CRISPR-Cas9 Knockout: Validate target specificity using bacterial strains lacking the putative enzyme (e.g., FabI-deficient E. coli) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
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N-(2-Chloro-6-methylphenyl)-3-oxobutanamide

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